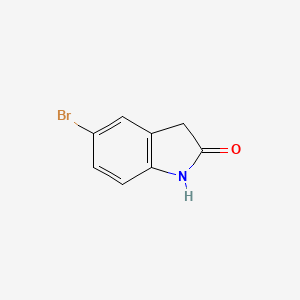

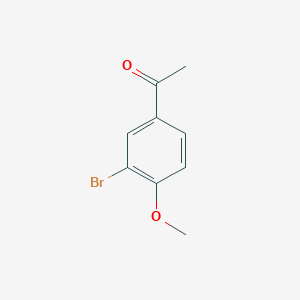

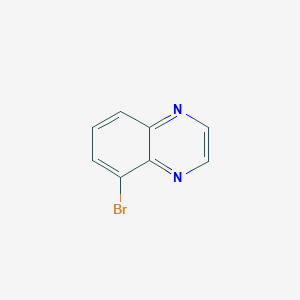

![molecular formula C8H7BrN2S B1268527 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine CAS No. 61889-26-7](/img/structure/B1268527.png)

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine and its derivatives often involves the use of precursors such as 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, which can react with various arylidene malononitriles and ethyl acetoacetate to furnish corresponding pyridine derivatives. These synthetic pathways highlight the compound's versatility in forming new polyheterocyclic ring systems with potential biological activity (Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).

Molecular Structure Analysis

The molecular structure of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine and its derivatives has been elucidated using various analytical techniques. For instance, the crystal and molecular structures of similar compounds have been described, showcasing their monoclinic system crystallization and providing insights into their conformation and electron density maps (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

This compound's chemical reactivity is highlighted by its ability to undergo various transformations, including reactions with 4-substituted arylidene malononitriles and ethyl acetoacetate, showcasing its potential in synthesizing a wide range of heterocyclic compounds. The bromination of pyridine-2-thione derivatives demonstrates its versatility in chemical modifications (Krauze et al., 1982).

Physical Properties Analysis

The physical properties, such as crystallography and thermodynamic stability, of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine derivatives, are crucial for understanding their behavior in different chemical environments. The crystal structure analysis reveals information about the compound's geometric orientation and intermolecular interactions, which are essential for its application in material science and pharmaceuticals (Rodi et al., 2013).

科学的研究の応用

1. Heterocyclic Compound Synthesis

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine and its derivatives play a crucial role in the synthesis of new polyheterocyclic ring systems. These compounds are used as precursors for constructing various heterocyclic derivatives with potential biological properties. For instance, Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) demonstrated the use of a similar compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, for synthesizing pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives with evaluated in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

2. Structural Analysis

The crystal and molecular structures of derivatives of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine are of significant interest in chemical research. Karczmarzyk and Malinka (2004) explored the structures of these compounds, providing valuable insights into their chemical behavior and potential applications (Karczmarzyk & Malinka, 2004).

3. Anticancer and Antimicrobial Activity

Compounds derived from 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine have been studied for their potential anticancer and antimicrobial activities. Shelke et al. (2017) synthesized derivatives that showed prominent antibacterial and antifungal activities, as well as notable anticancer activity against breast cancer cell lines (Shelke et al., 2017).

4. Synthesis of Complex Metal Compounds

Derivatives of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine are utilized in the synthesis of complex metal compounds, which have applications in various fields, including catalysis and biological studies. Omondi et al. (2018) reported on the synthesis of pyrazolylpyridine ruthenium(III) complexes with minimal cytotoxic activity against HeLa cell line (Omondi et al., 2018).

5. Corrosion Inhibition

The imidazo[4,5-b] pyridine derivatives, which are related to 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine, have shown promising results as corrosion inhibitors. Saady et al. (2021) evaluated their performance against mild steel corrosion, demonstrating significant inhibition effects (Saady et al., 2021).

Safety And Hazards

特性

IUPAC Name |

3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVKRDRDFJTFEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NS2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347120 |

Source

|

| Record name | 3-Bromo-4,6-dimethyl[1,2]thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine | |

CAS RN |

61889-26-7 |

Source

|

| Record name | 3-Bromo-4,6-dimethyl[1,2]thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

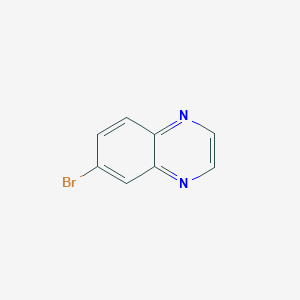

![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)

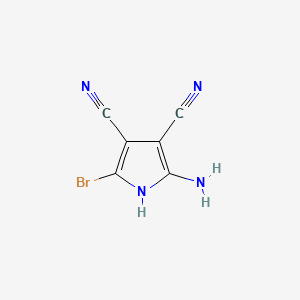

![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)